4,5-Dimethylthiophene-2-sulfonyl chloride

Description

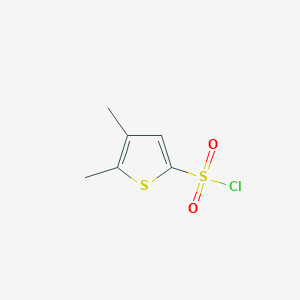

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJYATBLABVTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Dimethylthiophene 2 Sulfonyl Chloride

Direct Functionalization Approaches to the Thiophene (B33073) Ring

Direct functionalization methods introduce the sulfonyl chloride group directly onto the 2,3-dimethylthiophene (B3031705) precursor. These are often favored for their atom economy and fewer synthetic steps.

Chlorosulfonylation Processes for Thiophene Derivatives

Direct chlorosulfonylation is a primary and widely utilized method for synthesizing thiophene-2-sulfonyl chlorides. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride moiety onto the thiophene ring. The reaction is highly exothermic, necessitating careful temperature control and often the use of an inert solvent to manage the reaction rate.

For thiophene derivatives, the molar ratio of the substrate to chlorosulfonic acid is a critical parameter to optimize yield and purity. While specific conditions for 4,5-dimethylthiophene are not detailed in the provided results, general procedures for thiophene derivatives often recommend a slight excess of chlorosulfonic acid. The substitution pattern of the thiophene ring influences the position of sulfonyl chloride attachment; in the case of 2,3-dimethylthiophene, the incoming electrophile is directed to the adjacent C5 or C2 position.

| Reagent | Role | Key Considerations |

| Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonylating agent | Highly reactive and corrosive; reaction is exothermic and requires temperature control. |

| Inert Solvent | Reaction medium | Helps to control reaction temperature and rate. |

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination provides an alternative direct route to sulfonyl chlorides from precursors like thiols or disulfides. This transformation can be achieved using various reagent systems that generate a reactive chlorine species in situ.

One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water, which smoothly converts thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Other powerful oxidative chlorination systems include the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or zirconium(IV) chloride. organic-chemistry.orgorganic-chemistry.org These methods are often characterized by mild reaction conditions, rapid reaction times, and high yields. organic-chemistry.orgorganic-chemistry.org For instance, the H₂O₂/SOCl₂ system can convert a range of aromatic, heterocyclic, and aliphatic thiols into sulfonyl chlorides with high efficiency. organic-chemistry.org The mechanism is thought to involve the initial formation of a disulfide, which is then oxidized and chlorinated. organic-chemistry.org

Another approach utilizes sodium hypochlorite (B82951) (NaOCl), a readily available and inexpensive reagent. rsc.orgnih.gov While often used for other oxidations, under specific conditions, it can facilitate the chlorination of sulfur-containing compounds. nih.gov The reactivity of NaOCl can lead to the formation of sulfonyl chlorides from sulfides. nih.gov

| Oxidizing System | Precursor | Advantages |

| N-Chlorosuccinimide (NCS)/HCl | Thiol | Good yields, smooth conversion. organic-chemistry.org |

| H₂O₂/SOCl₂ | Thiol | Highly reactive, fast, excellent yields, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| H₂O₂/ZrCl₄ | Thiol/Disulfide | High purity, short reaction times, avoids harsh reagents. organic-chemistry.orgorgsyn.org |

| NaOCl | Sulfide | Inexpensive, readily available. nih.gov |

Precursor-Based Synthesis Strategies

These strategies involve the synthesis of an intermediate compound which is then converted into the final 4,5-dimethylthiophene-2-sulfonyl chloride. This multi-step approach can offer greater control over regioselectivity and may be necessary when direct functionalization is not feasible.

Conversion from Thiophenesulfonic Acids and their Salts

A well-established two-step method involves the initial sulfonation of the thiophene ring to produce a thiophenesulfonic acid, which is subsequently converted to the sulfonyl chloride. The sulfonation can be performed using agents like fuming sulfuric acid. The resulting sulfonic acid or its corresponding salt is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride. This method provides a reliable route to the target compound, separating the sulfonation and chlorination steps.

Synthesis via Thiophene Sulfonyl Hydrazides

Thiophene sulfonyl hydrazides serve as stable and versatile precursors for the synthesis of sulfonyl chlorides. nih.gov A simple and efficient method involves treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS). nih.govresearchgate.net This reaction proceeds smoothly under mild conditions, typically at room temperature in a solvent like acetonitrile, to afford the corresponding sulfonyl chloride in good to excellent yields. nih.govresearchgate.net This method is attractive due to the stability of the sulfonyl hydrazide starting material, which can be considered a protected form of the more reactive sulfonyl chloride. nih.gov The reaction is generally clean and high-yielding for a variety of aryl and heterocyclic sulfonyl hydrazides. nih.gov

| Reagent | Conditions | Product Yield |

| N-Chlorosuccinimide (NCS) | Acetonitrile, Room Temperature, 2 hours | Good to Excellent. nih.govresearchgate.net |

Employment of Organometallic Reagents in Sulfonyl Chloride Formation

Organometallic reagents provide a powerful tool for the regioselective synthesis of sulfonyl chlorides. One approach involves the use of organozinc reagents. mit.edu For instance, a heteroarylzinc reagent can be reacted with an electrophilic sulfur dioxide surrogate like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). mit.edu This reaction can lead to the formation of sulfonyl chlorides, which can then be trapped in situ with an amine to form sulfonamides. mit.edu The specific outcome, whether a sulfonate or a sulfonyl chloride intermediate is formed, can depend on the electronic nature of the organozinc reagent. mit.edu

Another common strategy employs organolithium or Grignard reagents. For example, metallation of a thiophene derivative with a strong base like n-butyllithium can generate a thienyllithium species. beilstein-journals.org This nucleophilic intermediate can then react with sulfur dioxide, followed by a chlorinating agent, to produce the sulfonyl chloride. Similarly, Grignard reagents, formed from the reaction of an organohalide with magnesium, can be used. For example, trichloro-2-thienylmagnesium halide, prepared from tetrachlorothiophene, can be carbonated to form the corresponding carboxylic acid, a precursor that can be converted to the acid chloride. beilstein-journals.org While not a direct route to the sulfonyl chloride, this highlights the utility of organometallic intermediates in functionalizing the thiophene ring, which can then be further elaborated.

Emerging and Green Synthetic Protocols for Sulfonyl Chlorides

One prominent green chemistry approach involves the metal-free oxidative chlorination of thiols. An environmentally friendly synthesis utilizes oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous solution of hydrochloric acid. rsc.org This method is notable for its reduced environmental impact and a purification process that minimizes solvent use by filtering the product over a short pad of silica (B1680970) gel instead of employing traditional extraction methods. rsc.org

Another significant advancement is the use of oxone in conjunction with potassium chloride (KCl) in water. rsc.org This method facilitates the oxyhalogenation of thiols and disulfides under mild, aqueous conditions, offering high yields in short reaction times. rsc.org The use of water as the solvent is a key advantage, aligning with the principles of green chemistry. rsc.org

The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts represents another convenient and environmentally friendly route. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions and utilizes odorless starting materials. A key sustainable feature of this protocol is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, using sodium hypochlorite. organic-chemistry.orgresearchgate.net

Photocatalysis offers a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation. A heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), can be employed to synthesize sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.gov This method demonstrates high functional group tolerance and proceeds under mild conditions. nih.gov

Solvent-free conditions have also been successfully applied to the synthesis of sulfonyl chlorides from sulfonic acids. The use of 2,4,6-trichloro-1,3,5-triazine (TAPC) as a chlorinating agent allows for the reaction to proceed at room temperature by grinding the reagents together, eliminating the need for an organic solvent. lookchem.com

The following tables summarize key research findings from these emerging and green synthetic protocols for sulfonyl chlorides.

Table 1: Metal-Free Aerobic Oxidation of Thiols

| Catalyst/Reagent System | Oxidant | Solvent | Temperature (°C) | Key Advantages | Reference |

| Ammonium Nitrate / HCl | Oxygen | Acetonitrile | 60 | Metal-free, environmentally benign oxidant, reduced solvent use in purification. | rsc.org |

Table 2: Oxyhalogenation in Aqueous Media

| Reagent System | Solvent | Temperature | Reaction Time | Key Advantages | Reference |

| Oxone / KCl | Water | Room Temperature | 10-20 minutes | Use of water as a green solvent, rapid reaction, high yields. | rsc.org |

Table 3: Chlorosulfonation using N-Chlorosuccinimide

| Substrate | Reagent | Key Features | Reference |

| S-alkylisothiourea salts | N-chlorosuccinimide (NCS) | Mild conditions, odorless starting materials, recyclable byproduct. | organic-chemistry.orgresearchgate.net |

Table 4: Heterogeneous Photocatalysis for Sulfonyl Chloride Synthesis

| Catalyst | Substrate | Light Source | Key Advantages | Reference |

| Potassium poly(heptazine imide) | Arenediazonium salts | Visible light | Sustainable, transition-metal-free, mild conditions, high functional group tolerance. | nih.gov |

Table 5: Solvent-Free Synthesis from Sulfonic Acids

| Reagent | Conditions | Key Advantages | Reference |

| 2,4,6-trichloro-1,3,5-triazine (TAPC) | Grinding at Room Temperature | Solvent-free, mild conditions. | lookchem.com |

Reactivity and Mechanistic Investigations of 4,5 Dimethylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur center. nih.gov This pathway is generally considered to be a concerted process, involving a single transition state without the formation of a stable intermediate. nih.govmdpi.com

Formation of Sulfonamides: Scope and Regioselectivity

The reaction of 4,5-dimethylthiophene-2-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of the corresponding N-substituted sulfonamides. This transformation is a classic example of nucleophilic substitution at the sulfonyl sulfur. ijarsct.co.in The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. cbijournal.com

The scope of this reaction is broad, accommodating a variety of aliphatic, aromatic, and heterocyclic amines. The nucleophilicity of the amine can influence the reaction rate, with primary amines generally being highly reactive. ijarsct.co.in The reaction is highly regioselective, with the substitution occurring exclusively at the sulfonyl chloride moiety without affecting the thiophene (B33073) ring or its methyl substituents.

| Reactant 1 | Reactant 2 (Amine) | Conditions | Product |

|---|---|---|---|

| This compound | R¹R²NH (Primary or Secondary Amine) | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., THF, CH₂Cl₂) | N-substituted-4,5-dimethylthiophene-2-sulfonamide |

Reactions with Hydrazine and Azide (B81097) Nucleophiles

Consistent with its reactivity towards amines, this compound reacts with hydrazine and its derivatives to yield sulfonyl hydrazides. This reaction typically involves treating the sulfonyl chloride with hydrazine hydrate in a suitable solvent system. scholarly.orgorgsyn.org

Similarly, the sulfonyl chloride can be converted into the corresponding sulfonyl azide through a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). csic.es This reaction provides a convenient route to sulfonyl azides, which are valuable intermediates in organic synthesis. researchgate.net The reaction can be performed under mild conditions in various solvents, including acetonitrile or polyethylene glycol (PEG). researchgate.netmdpi.com

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Solvent (e.g., Tetrahydrofuran), 10-20°C | 4,5-Dimethylthiophene-2-sulfonyl hydrazide |

| Sodium Azide (NaN₃) | Solvent (e.g., Acetonitrile or PEG-400), Room Temp. | 4,5-Dimethylthiophene-2-sulfonyl azide |

Synthesis of Sulfonate Esters

Sulfonate esters can be prepared from this compound by reaction with alcohols. study.com This esterification is typically conducted in the presence of a base, such as pyridine, to scavenge the HCl produced. study.com The alcohol oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. study.com This reaction is a standard procedure for converting alcohols into good leaving groups for subsequent substitution or elimination reactions, although the sulfonate esters are also stable, isolable compounds in their own right. nih.gov

| Reactant 1 | Reactant 2 (Alcohol) | Conditions | Product |

|---|---|---|---|

| This compound | R-OH (Alcohol) | Pyridine, Dichloromethane, 0°C | Alkyl 4,5-dimethylthiophene-2-sulfonate |

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In this compound, the substituents on the ring dictate the position of further substitution. The two methyl groups at the C4 and C5 positions are activating, electron-donating groups. Conversely, the sulfonyl chloride group at the C2 position is a strongly deactivating, electron-withdrawing group. The sole unsubstituted carbon on the thiophene ring is at the C3 position. The combined electronic effects of the activating methyl groups and the deactivating sulfonyl chloride group, along with the inherent reactivity of the thiophene ring, direct incoming electrophiles to this C3 position.

Nitration Reactions and Positional Selectivity

Aromatic nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comyoutube.com Studies on the nitration of thiophene-2-sulfonyl chloride have confirmed that substitution occurs on the thiophene ring. rsc.org For this compound, the reaction is expected to be highly regioselective, yielding 3-nitro-4,5-dimethylthiophene-2-sulfonyl chloride as the sole product due to the directing effects of the existing substituents.

| Reagents | Electrophile | Positional Selectivity | Product |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | C3 Position | 3-Nitro-4,5-dimethylthiophene-2-sulfonyl chloride |

Halogenation of the Thiophene Moiety

The thiophene ring can be halogenated using various electrophilic halogenating agents. For instance, bromination can be achieved with molecular bromine (Br₂) in a solvent like acetic acid, while chlorination can be performed using reagents such as sulfuryl chloride (SO₂Cl₂). jcu.edu.au Similar to nitration, the positional selectivity of halogenation is governed by the existing substituents on the ring. Therefore, the electrophilic attack by a halogen will occur at the electron-rich C3 position, leading to the formation of the corresponding 3-halo-4,5-dimethylthiophene-2-sulfonyl chloride derivative.

| Reaction | Reagent | Positional Selectivity | Product |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | C3 Position | 3-Bromo-4,5-dimethylthiophene-2-sulfonyl chloride |

| Chlorination | SO₂Cl₂ | C3 Position | 3-Chloro-4,5-dimethylthiophene-2-sulfonyl chloride |

Desulfitative Transformations and Cross-Coupling Reactions

Sulfonyl chlorides, such as this compound, are increasingly recognized as versatile coupling partners in desulfitative reactions. These transformations involve the extrusion of sulfur dioxide (SO2) and enable the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed C-H Bond Functionalization using Sulfonyl Chlorides

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chemrevlett.comresearchgate.net Aryl and heteroaryl sulfonyl chlorides are valuable reagents in this context, serving as sources of aryl or heteroaryl groups in desulfitative C-H arylation processes. chemrevlett.comchemrevlett.comnih.gov

The general mechanism for the palladium-catalyzed desulfitative C-H arylation of heteroarenes with (hetero)aryl sulfonyl chlorides typically proceeds through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the S-Cl bond of the sulfonyl chloride, forming a palladium(II) intermediate. chemrevlett.com

Extrusion of SO2: This intermediate then undergoes extrusion of sulfur dioxide to generate an arylpalladium(II) species. chemrevlett.com

C-H Activation: Concurrently, the palladium catalyst facilitates the activation of a C-H bond on the coupling partner (e.g., another heteroarene), often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle. nih.gov

Reductive Elimination: The arylpalladium(II) species and the palladacycle intermediate can then undergo transmetalation or a related process, followed by reductive elimination, to form the C-C coupled product and regenerate the palladium(0) catalyst. chemrevlett.com

This methodology has been successfully applied to a variety of heterocycles, including thiophenes, pyrroles, and benzofurans. chemrevlett.com For instance, palladium-catalyzed direct arylation of thiophenes using benzenesulfonyl chlorides has been shown to provide access to arylated thiophene derivatives. chemrevlett.com While specific studies focusing exclusively on this compound as the coupling partner in C-H functionalization are not extensively detailed in the reviewed literature, its structural similarity to other reactive heteroaryl sulfonyl chlorides suggests its potential utility in such transformations. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity. chemrevlett.comrsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Oxidative Addition of Pd(0) to R-SO2Cl | R-SO2-Pd(II)-Cl |

| 2 | Sulfur Dioxide Extrusion | R-Pd(II)-Cl |

| 3 | C-H Bond Activation of Arene/Heteroarene | (Arene)-Pd(II) Complex |

| 4 | Reductive Elimination | R-(Arene) and Pd(0) |

Radical-Mediated Pathways Involving Sulfonyl Chlorides

Sulfonyl chlorides are well-established precursors for the generation of sulfonyl radicals (RSO2•) under various conditions, including thermal, photochemical, or redox-initiated processes. semanticscholar.orgbeilstein-journals.org These highly reactive intermediates can participate in a range of synthetic transformations. The desulfonylation process, where the sulfonyl group acts as a leaving group, has become a significant strategy in radical chemistry for forming new chemical bonds. semanticscholar.org

The generation of a sulfonyl radical from a sulfonyl chloride like this compound can be initiated by:

Photocatalysis: Visible-light photocatalysis, often employing iridium or ruthenium complexes, can induce a single-electron transfer (SET) to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical. beilstein-journals.orgrsc.org

Transition Metal Catalysis: Copper catalysts can also promote the formation of sulfonyl radicals from sulfonyl chlorides. rsc.org

Once generated, the 4,5-dimethylthiophene-2-sulfonyl radical can undergo several key reactions:

Radical Addition to Alkenes and Alkynes: The sulfonyl radical can add to unsaturated C-C bonds, initiating a cascade of reactions. For example, the 1,2-thiosulfonylation of alkenes can be achieved in a three-component reaction involving a thiophenol, an alkene, and a sulfonyl chloride. rsc.org

Desulfonylative Functionalization: The sulfonyl radical can extrude SO2 to generate an aryl or heteroaryl radical. This aryl radical is a key intermediate in many C-C and C-heteroatom bond-forming reactions.

A plausible mechanism for a photocatalytic radical-mediated reaction involving a sulfonyl chloride is as follows:

Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the sulfonyl chloride (R-SO2Cl), leading to the formation of a radical anion [R-SO2Cl]•−.

Fragmentation: The radical anion fragments to release a chloride anion and a sulfonyl radical (RSO2•).

Radical Cascade: The sulfonyl radical can then participate in subsequent reactions, such as addition to an alkene, to form a new carbon-centered radical, which can be further functionalized. rsc.org

| Initiation Method | Description | Typical Reagents/Conditions |

|---|---|---|

| Photocatalysis | Visible-light induced single-electron transfer | [Ir(ppy)3], [Ru(bpy)3]Cl2, Blue LEDs |

| Thermal | Homolytic cleavage at elevated temperatures | AIBN, Benzoyl peroxide |

| Redox Initiation | Electron transfer from a reducing agent | Copper(I) salts |

Other Key Reaction Manifolds

Beyond desulfitative cross-coupling and radical pathways, the thiophene sulfonyl chloride scaffold can be involved in other important synthetic transformations.

Cycloaddition Chemistry Involving Thiophene S-oxides

Thiophene S-oxides are reactive intermediates that can serve as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. semanticscholar.orgresearchtrends.netresearchgate.net While not directly starting from this compound, the corresponding 4,5-dimethylthiophene can be oxidized to its S-oxide. The sulfonyl chloride could potentially be converted to the parent thiophene, which would then undergo oxidation.

The oxidation of thiophenes to thiophene S-oxides is typically achieved using peracids like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O) at low temperatures to prevent overoxidation to the S,S-dioxide. mdpi.org

Once formed, the 4,5-dimethylthiophene S-oxide would be a reactive diene. The key features of its cycloaddition chemistry include:

Increased Diene Character: The oxidation of the sulfur atom disrupts the aromaticity of the thiophene ring, enhancing its character as a cyclic diene. researchtrends.net

Reactivity with Dienophiles: Thiophene S-oxides can react with a variety of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net

Stereoselectivity: These cycloadditions often proceed with high stereoselectivity. researchgate.net

Spontaneous Extrusion: In reactions with alkynes, the initial cycloadduct, a 7-thiabicyclo[2.2.1]heptadiene S-oxide, often spontaneously extrudes sulfur monoxide (SO) to yield a substituted aromatic ring. semanticscholar.org

The general scheme for a Diels-Alder reaction of a thiophene S-oxide is as follows:

Formation of Thiophene S-oxide: Oxidation of the parent thiophene.

[4+2] Cycloaddition: The thiophene S-oxide reacts with a dienophile to form a bicyclic adduct.

Extrusion/Further Transformation: The adduct can then undergo extrusion of SO or other subsequent reactions to yield the final product. semanticscholar.org

| Dienophile Type | Reaction Outcome | Example |

|---|---|---|

| Alkynes | Formation of substituted arenes via SO extrusion | Reaction with dimethyl acetylenedicarboxylate |

| Alkenes (e.g., maleimides) | Formation of stable 7-thiabicyclo[2.2.1]heptene S-oxides | Reaction with N-phenylmaleimide |

Intramolecular Cyclization Processes

The this compound moiety can be incorporated into substrates designed to undergo intramolecular cyclization, providing a route to fused heterocyclic systems. The sulfonyl group can act as an activating group or a precursor to a nucleophilic or electrophilic center for the cyclization step.

While specific examples detailing the intramolecular cyclization of this compound itself are not prominent in the searched literature, related strategies provide a blueprint for its potential applications. For instance, intramolecular radical cyclizations can be initiated by the formation of a sulfonyl radical, which then adds to an appropriately positioned unsaturated bond within the same molecule. rsc.org

A hypothetical intramolecular cyclization process involving a derivative of this compound could involve:

Substrate Synthesis: Synthesis of a molecule containing the 4,5-dimethylthiophene-2-sulfonyl group and a tethered reactive partner (e.g., an alkene, alkyne, or aryl group).

Initiation of Cyclization: The cyclization could be triggered by various means, such as:

Radical Initiation: Formation of a sulfonyl or aryl radical that adds intramolecularly. rsc.org

Lewis Acid or Base Catalysis: Promoting an intramolecular Friedel-Crafts type reaction or a nucleophilic aromatic substitution.

Photochemical Activation: Inducing cyclization through light.

These cyclization reactions are valuable for the synthesis of condensed thieno-heterocycles, which are important scaffolds in medicinal chemistry and materials science. nih.govrsc.org

| Strategy | Description | Potential Product Type |

|---|---|---|

| Radical Cyclization | Intramolecular addition of a sulfonyl or aryl radical to an unsaturated bond. | Fused rings containing a sulfone or a direct C-C bond. |

| Friedel-Crafts Sulfonylation | Intramolecular electrophilic attack of the sulfonyl chloride onto an adjacent aromatic ring. | Fused sultones (cyclic sulfonates). |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile tethered to the thiophene ring. | Fused heterocyclic systems. |

Strategic Applications in Complex Organic Synthesis

Design and Synthesis of Functionalized Thiophene (B33073) Derivatives

The reactivity of the sulfonyl chloride group in 4,5-dimethylthiophene-2-sulfonyl chloride makes it an excellent starting point for the synthesis of a wide array of functionalized thiophene derivatives. These derivatives often serve as scaffolds for molecules with specific biological or material properties.

Sulfonamide Scaffolds as Chemical Probes

The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides. researchgate.netfrontiersrj.com Thiophene-based sulfonamides have been identified as potent inhibitors of various enzymes, making them valuable scaffolds for the development of chemical probes to study biological processes. nih.govresearchgate.netnih.gov

For instance, certain thiophene-based sulfonamides have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.netnih.gov The thiophene ring and the sulfonamide moiety play crucial roles in the binding and inhibition of these enzymes. researchgate.net Kinetic studies have shown that these compounds can exhibit potent inhibition, with Ki values in the nanomolar to micromolar range. nih.gov Similarly, derivatives of thiophene-2-sulfonamide (B153586) have been investigated as inhibitors of lactoperoxidase, an enzyme important for the immune system. nih.govtandfonline.com The ability of these sulfonamide scaffolds to selectively interact with and inhibit specific enzymes underscores their potential as chemical probes for exploring enzyme function and validating drug targets.

Furthermore, the thiophene sulfonamide scaffold can be incorporated into larger molecular systems to create fluorescent probes. For example, sulfonamide-containing naphthalimides have been synthesized and shown to be effective in tumor cell imaging. mdpi.com This suggests that 4,5-dimethylthiophene-2-sulfonamide (B138068) could be a valuable component in the design of novel fluorescent probes for biological applications.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|---|

| Thiophene-based Sulfonamide 1 | hCA-I | 69 | 66.49 ± 17.15 | Noncompetitive |

| Thiophene-based Sulfonamide 2 | hCA-II | 23.4 | 74.88 ± 20.65 | Noncompetitive |

| Thiophene-based Sulfonamide 3 | hCA-I | 70,000 | 234,990 ± 15,440 | Noncompetitive |

| Thiophene-based Sulfonamide 4 | hCA-II | 1,405 | 38,040 ± 12,970 | Noncompetitive |

Diversification via Sulfonyl Azide (B81097) Intermediates

The conversion of this compound to the corresponding sulfonyl azide opens up a wide range of possibilities for molecular diversification. Sulfonyl azides are versatile intermediates that can undergo a variety of chemical transformations, including nitrene transfer reactions and cycloadditions. researchgate.netchemrxiv.org

The reaction of a sulfonyl azide with a sulfide, for example, can yield an N-sulfonyl sulfilimine, a functional group of interest in synthetic and medicinal chemistry. chemrxiv.org This transformation can be achieved under visible light-mediated conditions, highlighting a modern synthetic approach. chemrxiv.org Additionally, sulfonyl azides can react with alkenes to form enamines or rearranged imines, which can be further hydrolyzed to ketones or reduced to sulfonamides. researchgate.net

These reactions provide a powerful platform for incorporating the 4,5-dimethylthiophene moiety into a diverse set of molecular architectures, enabling the exploration of new chemical space for drug discovery and materials science.

Incorporation of Sulfonyl Moieties into Heterocyclic Systems

The 4,5-dimethylthiophene-2-sulfonyl moiety can be incorporated into a variety of other heterocyclic systems, leading to the creation of novel fused or linked ring systems with potentially interesting biological or material properties. rroij.comresearchgate.netnih.gov The synthesis of such systems often begins with the formation of a thiophene sulfonamide, which then serves as a key intermediate for subsequent cyclization reactions. nih.gov

For example, a thiophene sulfonamide can be further functionalized and cyclized to form pyridofuro[2,3-b]pyridine derivatives. researchgate.net The general reactivity of the sulfonyl chloride with various nucleophiles allows for the introduction of the thiophene scaffold into a wide range of nitrogen-containing heterocycles. researchgate.net The resulting complex heterocyclic systems are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with such structures. nih.gov

Building Blocks for Advanced Materials Precursors

Beyond its applications in the synthesis of discrete small molecules, this compound is a valuable precursor for the construction of advanced materials, particularly functional polymers and molecular architectures for electronic applications.

Integration into Functional Polymer Architectures

The sulfonyl chloride group can act as an initiator for living radical polymerization, providing a method for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. cmu.educmu.edu This allows for the precise incorporation of the 4,5-dimethylthiophene moiety at the chain end of a polymer. The use of arylsulfonyl chlorides as initiators is advantageous as the rate of initiation is significantly faster than the rate of propagation, which is a key requirement for controlled polymerization. cmu.edu

Alternatively, the thiophene ring itself can be the repeating unit in a polymer backbone. Polythiophenes are a well-studied class of conducting polymers with applications in organic electronics. cmu.edunih.gov The properties of polythiophenes can be tuned by the introduction of functional groups on the thiophene ring. nus.edu.sgworldscientific.com Monomers derived from this compound, such as those bearing alkylsulfonic acid esters in the side chain, can be polymerized to yield functional polythiophenes. rsc.orgchemrxiv.org The resulting polymers can be further modified, for example, by converting the sulfonate esters to sulfonic acids, which can significantly enhance the electrical conductivity of the material through a self-doping mechanism. chemrxiv.org

| Polymer Side Chain | Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) | Conductivity (S cm-1) |

|---|---|---|---|

| Sulfonic acid ester | 12100 | 1.29 | ~10-8 |

| Alkaline metal salt (Li, Na, K) | - | - | ~10-6 |

| Sulfonic acid | - | - | 5.03–6.69 x 10-2 |

Role in the Construction of Molecular Architectures for Electronics

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent electronic properties. mdpi.comresearchgate.net The ability to form well-ordered, self-assembled structures is crucial for the performance of organic electronic devices. nih.gov The functionalization of the thiophene ring plays a key role in controlling the intermolecular interactions and, consequently, the morphology and electronic properties of the resulting materials. mdpi.com

The introduction of a sulfonyl group, derived from this compound, can significantly influence the electronic nature of the thiophene ring and provide sites for specific intermolecular interactions, such as hydrogen bonding in the corresponding sulfonamides. numberanalytics.com These interactions can be exploited to guide the self-assembly of the molecules into desired supramolecular architectures, such as nanofibers or nanoparticles, which are essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov The ability to tune the electronic properties and solid-state packing of thiophene-based materials through synthetic modification makes this compound a valuable tool for the rational design of new materials for electronic applications. researchgate.net

Catalytic Reagent and Ligand Development

The strategic use of this compound extends into the sophisticated realm of catalytic reagent and ligand development. Its inherent chemical functionalities, namely the reactive sulfonyl chloride group and the electron-rich dimethylthiophene scaffold, provide a versatile platform for the synthesis of novel molecules designed to influence chemical reactions with high efficiency and selectivity. While specific research on this particular compound's catalytic applications is not extensively documented in publicly available literature, its potential can be extrapolated from the well-established chemistry of analogous thiophene-based sulfonyl derivatives.

Precursors for Sulfonyl-Based Catalysts

This compound serves as a valuable precursor for the synthesis of a variety of sulfonyl-based compounds that can act as catalysts. The sulfonyl group is a strong electron-withdrawing group, which can be harnessed to create Lewis acidic sites or to modulate the electronic properties of a catalytic center.

The primary route to developing catalysts from this precursor involves the conversion of the sulfonyl chloride into sulfonamides or sulfonate esters. These derivatives can then be utilized in several ways:

Sulfonamide-Based Lewis Acid Catalysts: Reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. These sulfonamides, particularly those bearing acidic N-H protons, can function as Brønsted acid catalysts. Furthermore, coordination of the sulfonamide nitrogen or oxygen atoms to a metal center can generate novel Lewis acid catalysts. The thiophene ring, with its methyl substituents, can influence the steric and electronic environment of the catalytic pocket, potentially leading to unique reactivity and selectivity.

Metal Complex Catalysts: The sulfur atom of the thiophene ring and the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions. By designing appropriate ligands derived from this compound, it is possible to create bespoke metal complexes. These complexes could find applications in various catalytic transformations, such as cross-coupling reactions, oxidations, and reductions. The dimethyl substitution pattern on the thiophene ring can provide steric bulk, which may enhance the stability and selectivity of the resulting metal catalyst.

Chiral Sulfonyl Derivatives in Asymmetric Transformations

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. This compound can be a key building block in the creation of chiral sulfonyl derivatives for asymmetric transformations.

The general strategy involves reacting the sulfonyl chloride with a chiral amine or alcohol to introduce a stereogenic center into the molecule. The resulting chiral sulfonamides or sulfonate esters can then be employed as:

Chiral Ligands for Metal-Catalyzed Reactions: The chiral sulfonamide or sulfonate ester can be incorporated into a larger molecular framework designed to coordinate with a metal center. The chirality of the ligand can effectively control the spatial arrangement of the reactants around the metal, leading to high enantioselectivity in the product. The 4,5-dimethylthiophene moiety can play a crucial role in defining the steric environment of the ligand and influencing the outcome of the asymmetric transformation. Thiophene-based chiral ligands have been successfully utilized in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: A chiral sulfonamide derived from this compound can be temporarily attached to a prochiral substrate. The steric and electronic influence of the chiral auxiliary can direct a subsequent chemical transformation to occur stereoselectively. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Organocatalysts: Chiral sulfonamides can themselves act as organocatalysts. The combination of a chiral center and the functional groups of the sulfonamide and the thiophene ring can create a chiral environment that promotes the selective formation of one enantiomer.

The synthesis of chiral sulfinyl compounds and their application in asymmetric catalysis is a well-established field of research. researchgate.net While specific examples detailing the use of this compound for these purposes are limited in the literature, the fundamental principles of asymmetric induction through chiral sulfonyl derivatives are directly applicable. The structural features of this compound make it a promising candidate for the development of novel and effective chiral ligands and catalysts for asymmetric synthesis.

Computational and Spectroscopic Studies on 4,5 Dimethylthiophene 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations serve as essential tools for investigating the electronic structure and predicting the reactivity of molecules such as 4,5-Dimethylthiophene-2-sulfonyl chloride. chemijournal.comnih.gov These computational approaches offer insights into molecular orbitals, reaction mechanisms, and transition states.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of chemical compounds by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.compku.edu.cn The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents. youtube.commdpi.com

In thiophene-2-sulfonyl chlorides, the HOMO is generally localized on the thiophene (B33073) ring, identifying it as the primary site for electrophilic attack. Conversely, the LUMO is typically centered on the sulfonyl chloride group (-SO2Cl), rendering it susceptible to nucleophilic attack. The electron-donating methyl groups at the 4- and 5-positions of this compound increase the energy of the HOMO. This makes the thiophene ring more electron-rich and, consequently, more reactive toward electrophiles compared to its unsubstituted counterpart, thiophene-2-sulfonyl chloride.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing a molecule's kinetic stability and reactivity. malayajournal.orgmdpi.com A smaller HOMO-LUMO gap typically indicates higher reactivity. mdpi.commdpi.com Computational studies on related thiophenesulfonyl derivatives have demonstrated how substituents can alter this gap and, as a result, the molecule's reactivity profile. mdpi.com

Table 1: Illustrative Frontier Orbital Energies for Thiophene-2-sulfonyl Chloride and its 4,5-Dimethyl Derivative Note: These values are hypothetical and based on established principles of substituent effects. Actual values will vary based on the computational method.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene-2-sulfonyl chloride | -7.8 | -1.9 | 5.9 |

Computational modeling provides a detailed examination of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediates, and transition states. researchgate.net

A characteristic reaction of sulfonyl chlorides is their interaction with nucleophiles, such as amines, to form sulfonamides. magtech.com.cn Density Functional Theory (DFT) is a common method used to model the nucleophilic attack on the sulfur atom of the sulfonyl chloride group. These calculations can reveal the geometry of the transition state and determine the activation energy for the reaction. nih.gov This modeling can help differentiate between possible mechanisms, such as a concerted process or a stepwise pathway that involves a pentacoordinate sulfur intermediate. For instance, in a reaction with a primary amine, the model would likely illustrate the amine's nitrogen atom attacking the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent departure of the chloride ion yields the final sulfonamide product. The calculated energy barriers for these steps offer quantitative insights into the reaction's kinetics.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are vital for the structural elucidation of newly synthesized compounds and for understanding reaction mechanisms. nih.govjchps.com Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods for characterizing molecules like this compound. chemijournal.com

NMR spectroscopy provides extensive information about the carbon-hydrogen framework of a molecule. tandfonline.commdpi.com

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The two methyl groups at the C4 and C5 positions would likely appear as two separate singlets. The single proton on the thiophene ring at the C3 position would also produce a singlet in the aromatic region of the spectrum. For comparison, the protons of 2,5-dimethylthiophene (B1293386) appear at approximately 2.4 ppm (CH₃) and 6.5 ppm (ring CH). chemicalbook.com The electron-withdrawing sulfonyl chloride group in this compound would shift the ring proton signal significantly downfield.

¹³C NMR: The ¹³C NMR spectrum would display separate signals for each unique carbon atom. This includes signals for the two methyl carbons and the four carbons of the thiophene ring. The carbon atom attached to the sulfonyl chloride group (C2) would be shifted significantly downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. researchgate.net For unsubstituted thiophene, the carbon signals appear at approximately 125-127 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values relative to TMS and may differ from experimental data. epfl.chcarlroth.comwashington.edu

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-SO₂Cl | - | ~142 |

| C3-H | ~7.6 | ~137 |

| C4-CH₃ | - | ~148 |

| C5-CH₃ | - | ~140 |

| 4-CH₃ | ~2.4 | ~15 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the most prominent absorption bands are associated with the sulfonyl chloride group. Strong characteristic bands for the S=O asymmetric and symmetric stretching vibrations are expected in the regions of 1380-1410 cm⁻¹ and 1180-1190 cm⁻¹, respectively. acdlabs.com For comparison, the IR spectrum of the parent thiophene-2-sulfonyl chloride shows strong absorptions in these regions. nist.gov Additional bands corresponding to C-H stretching of the methyl groups and the thiophene ring, and C=C stretching of the ring would also be observed.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. researchgate.net The mass spectrum of this compound (molar mass: 210.7 g/mol ) would show a molecular ion peak corresponding to this weight. biosynth.comuni.lu A characteristic isotopic pattern for a molecule containing both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be visible for the molecular ion peak. acdlabs.com Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ or the entire -SO₂Cl group, providing further evidence for the structure. researchgate.net

Compound Names

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2-sulfonyl chloride |

| 2,5-dimethylthiophene |

Future Research Directions and Perspectives in 4,5 Dimethylthiophene 2 Sulfonyl Chloride Chemistry

Exploration of Novel Reaction Pathways and Transformation Capabilities

The reactivity of the sulfonyl chloride group, coupled with the inherent electronic properties of the dimethylthiophene core, presents a fertile ground for investigating novel chemical transformations. Future research will likely focus on expanding the synthetic utility of 4,5-Dimethylthiophene-2-sulfonyl chloride beyond traditional nucleophilic substitution reactions.

One promising area is the application of modern catalytic methods to forge new bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, could be adapted to utilize the sulfonyl chloride group as a coupling handle, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 2-position of the thiophene (B33073) ring. nih.govresearchgate.net The development of such protocols would significantly enhance the molecular complexity achievable from this building block.

Furthermore, the exploration of radical-based transformations initiated by photoredox catalysis represents a cutting-edge research direction. researchgate.netfigshare.com Visible-light-induced activation of the sulfonyl chloride could generate sulfonyl radicals, which can participate in a variety of addition and cyclization reactions, opening up pathways to previously inaccessible molecular architectures.

Another avenue for exploration lies in the direct functionalization of the C-H bonds of the thiophene ring and the methyl groups. While the sulfonyl chloride group is a powerful directing group, innovative catalytic systems could enable the selective activation and subsequent functionalization of other positions on the molecule, leading to polysubstituted thiophene derivatives with tailored properties. nih.govacs.orgmdpi.com

Table 1: Potential Novel Transformations of this compound

| Transformation Type | Potential Reagents and Conditions | Expected Product Class |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Pd catalyst, base | 2-Aryl-4,5-dimethylthiophenes |

| Photoredox-Catalyzed Radical Addition | Alkenes, photocatalyst, visible light | Sulfonated alkylthiophenes |

| C-H Functionalization | Transition metal catalyst, directing group | Polysubstituted dimethylthiophenes |

Development of Sustainable and Economically Viable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste. A key future direction will be the development of greener and more cost-effective methods for the preparation of this compound.

One approach is the exploration of alternative chlorinating agents that are less hazardous than thionyl chloride or chlorosulfonic acid. organic-chemistry.org Furthermore, the development of catalytic methods for the direct sulfonylchlorination of 2,3-dimethylthiophene (B3031705) would be a significant advancement. This could potentially be achieved through innovative strategies like photoredox catalysis, which can enable the synthesis of arenesulfonyl chlorides from anilines under mild conditions, a principle that could be adapted for thiophene derivatives. nih.gov

Moreover, the implementation of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Continuous flow reactors allow for precise control over reaction parameters, minimizing the formation of byproducts and facilitating a more streamlined and automated production process.

Expansion into Emerging Areas of Materials Science and Chemical Biology Utilizing Sulfonyl Derivatives

The unique structural and electronic features of the 4,5-dimethylthiophene scaffold make its sulfonyl derivatives attractive candidates for applications in both materials science and chemical biology.

In materials science, the sulfonyl chloride can serve as a versatile anchor point for the synthesis of novel conjugated polymers. Polythiophenes are well-known for their conductive properties, and the incorporation of the 4,5-dimethylthiophene unit could influence the polymer's solubility, processability, and electronic characteristics. wikipedia.orgdtu.dkresearchgate.netnih.govresearchgate.netpkusz.edu.cn The sulfonyl group can be transformed into various functionalities to tune the polymer's properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational studies can play a crucial role in predicting the electronic properties of such novel polymers. researchgate.netresearchgate.netmdpi.comutq.edu.iqmdpi.com Additionally, the use of this compound as a building block for covalent organic frameworks (COFs) could lead to the development of porous materials with interesting catalytic or gas storage properties. nih.govmit.edumdpi.comresearchgate.netnih.gov

In the realm of chemical biology, the conversion of this compound into a library of sulfonamides is a particularly promising direction. Thiophene-based sulfonamides have been shown to be potent inhibitors of various enzymes, including carbonic anhydrases and lactoperoxidase. researchgate.netnih.govnih.gov By systematically varying the amine component in the synthesis of sulfonamides from this compound, new and selective enzyme inhibitors could be discovered for therapeutic applications.

Furthermore, the inherent fluorescence of many thiophene derivatives suggests that sulfonyl derivatives of 4,5-dimethylthiophene could be developed as fluorescent probes for bioimaging. nih.govrsc.orgnih.govresearchgate.netrsc.orgiyte.edu.tr The sulfonyl chloride can be reacted with fluorescent dyes or biomolecules to create targeted probes for visualizing specific cellular components or processes.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Derivative Class | Potential Function |

| Materials Science | Polythiophenes | Conductive polymers for organic electronics |

| Materials Science | Covalent Organic Frameworks | Porous materials for catalysis or storage |

| Chemical Biology | Sulfonamides | Enzyme inhibitors for therapeutic use |

| Chemical Biology | Fluorescent Conjugates | Probes for cellular imaging |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4,5-Dimethylthiophene-2-sulfonyl chloride to maintain its stability?

- Methodological Answer : Sulfonyl chlorides are typically moisture-sensitive. Store the compound in a desiccator under inert gas (e.g., nitrogen or argon) at 2–8°C. Use amber glass vials to minimize light exposure, as photolytic decomposition is common in thiophene derivatives . Purity should be verified via NMR or HPLC before use in critical reactions.

Q. How can the purity of this compound be experimentally validated?

- Methodological Answer :

- Titration : Use aqueous NaOH to hydrolyze the sulfonyl chloride group, followed by back-titration with HCl to quantify active Cl⁻.

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess impurities.

- Spectroscopy : ¹H/¹³C NMR should show characteristic peaks for methyl groups (δ ~2.3–2.6 ppm) and aromatic protons (δ ~7.0–7.5 ppm).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate to convert the sulfonyl chloride into a less reactive sulfonate.

- Waste Disposal : Hydrolyze residual material with excess water before disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of 4,5-dimethyl groups influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Analysis : Compare reaction rates with unsubstituted thiophene-2-sulfonyl chloride using a model nucleophile (e.g., aniline). Monitor progress via UV-Vis or LC-MS.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess steric effects on transition-state geometry.

- Example : In a study on analogous compounds, methyl substituents reduced reaction rates by 30–50% due to hindered access to the electrophilic sulfur center .

Q. What strategies mitigate decomposition during synthetic applications of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions at 0–5°C in anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via thionyl chloride treatment of the corresponding sulfonic acid (if available).

- Stabilizers : Add molecular sieves (3Å) to sequester trace moisture .

Q. How can this compound be used to synthesize sulfonamide derivatives for biological screening?

- Methodological Answer :

- General Protocol : React with amines (1.2 eq) in DCM at room temperature for 4–6 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Optimization : For poorly nucleophilic amines (e.g., aromatic amines), use a base like pyridine or DMAP to enhance reactivity.

- Case Study : A 2023 study achieved 85% yield for a sulfonamide library using this method, with LC-MS purity >98% .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for sulfonyl chlorides: How to address inconsistencies?

- Methodological Answer :

- Source Verification : Cross-reference CAS registry data (e.g., SciFinder, Reaxys) to identify primary literature vs. vendor-reported values.

- Experimental Replication : Recrystallize the compound from hexane/ethyl acetate and measure mp via differential scanning calorimetry (DSC).

- Note : Vendor catalogs often report ranges (e.g., 88–90°C for similar compounds) but may lack rigorous validation .

Q. Conflicting reactivity data in sulfonyl chloride applications: How to design experiments to resolve ambiguities?

- Methodological Answer :

- Control Experiments : Compare results under inert (N₂) vs. ambient conditions to assess moisture/oxygen sensitivity.

- Isolation of Intermediates : Use in-situ IR or quenching studies to detect transient species (e.g., sulfonic anhydrides).

- Literature Example : A 2020 study resolved contradictory hydrolysis rates by controlling water activity via Dean-Stark traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.